molecular formula C8H5BrCl2N2O2 B3127598 N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline CAS No. 338420-23-8

N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline

Cat. No. B3127598
CAS RN: 338420-23-8
M. Wt: 311.94 g/mol
InChI Key: DOUZCXRGEVCWJK-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the nitroaromatic family of compounds, which are known for their diverse range of biological activities.

Scientific Research Applications

Environmental Impact and Water Treatment

Nitrosamines in Water Systems Nitrosamines, including N-nitrosodimethylamine (NDMA), have gained attention due to their formation as disinfection by-products (DBPs) in water treatment processes and their potential health hazards. Studies have investigated the occurrence, formation mechanisms, and removal strategies of nitrosamines in drinking and wastewater. The formation of NDMA is associated with the reaction of dimethylamine (DMA) and dichloramine during chloramination, highlighting the importance of understanding and controlling chemical reactions in water treatment to minimize health risks (Nawrocki & Andrzejewski, 2011); (Sgroi et al., 2018).

Nitrogenous DBPs in Drinking Water The shift from chlorination to chloramination in water treatment to reduce regulated DBPs like trihalomethanes (THMs) can increase the formation of nitrogenous DBPs, which are more toxic than many regulated DBPs. This underscores the complexity of chemical use in water treatment and the need for comprehensive strategies to minimize the formation of harmful by-products (Bond et al., 2011).

Chemical Stability and Degradation

Degradation of Nitrosamines and Related Compounds Research on the stability and degradation pathways of compounds like nitisinone, which shares functional groups with N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline, offers insights into how environmental conditions affect the persistence and transformation of such chemicals. These studies are crucial for understanding the environmental fate and potential health impacts of chemical pollutants (Barchańska et al., 2019).

Toxicological Studies

Impact of Herbicides on the Environment The environmental and toxicological impacts of herbicides, including their mechanisms of action, degradation, and effects on human health and ecosystems, have been a significant area of research. Understanding the behavior and impact of such chemicals is essential for developing safer and more sustainable agricultural practices and for the regulation of hazardous substances (Zuanazzi et al., 2020).

properties

IUPAC Name

N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2N2O2/c9-8(13(14)15)4-12-7-2-1-5(10)3-6(7)11/h1-4,12H/b8-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUZCXRGEVCWJK-YWEYNIOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC=C([N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)N/C=C(\[N+](=O)[O-])/Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline
Reactant of Route 2
N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline
Reactant of Route 3
N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline
Reactant of Route 4
N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline
Reactant of Route 5
N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline
Reactant of Route 6
N-[(E)-2-bromo-2-nitroethenyl]-2,4-dichloroaniline

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